5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid
Description
Properties
Molecular Formula |
C13H8BrN3O2 |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-6-16-12(5-9(10)13(18)19)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H,18,19) |
InChI Key |
HYXMDJGIKBBKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrrolo[2,3-c]pyridine Derivatives
Bromination is a critical step to introduce the bromine atom at the 5-position of the heterocyclic ring. Two main approaches are reported:
Direct bromination using bromine or N-bromosuccinimide (NBS):
The pyrrolo-pyridine intermediate is treated with bromine in an organic solvent such as chloroform at temperatures ranging from 0 °C to room temperature for 10 to 60 minutes. Alternatively, NBS with a base like triethylamine in dichloromethane or tetrahydrofuran (THF) at room temperature for 1 to 16 hours can be used. These conditions afford selective bromination with good yields.Radical bromination of related precursors:
For example, 7-azaporphyrin derivatives can be brominated by reaction with hydrobromic acid and hydrogen peroxide in dichloromethane at 25–30 °C, followed by neutralization and extraction steps to isolate 5-bromo derivatives with yields up to 95.6% and high purity (≥99%).
Palladium-Catalyzed Coupling Reactions
The coupling of the brominated pyrrolo-pyridine intermediate with isonicotinic acid or its derivatives is often achieved via Suzuki or related cross-coupling reactions:
Suzuki coupling conditions:
The reaction employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst, potassium carbonate as a base, and a solvent mixture of dioxane and water (approximately 2.5:1 ratio). The reaction is conducted under nitrogen atmosphere at 80 °C to reflux for 1 to 16 hours. This method efficiently couples arylboronic acids with aryl bromides to form the desired biaryl linkage.Formation of boronate esters and boronic acids:
The intermediate aryl bromides can be converted to pinacol boronate esters by palladium-catalyzed coupling with bis(pinacolato)diboron or directly to boronic acids by lithiation followed by trapping with trialkylborates and acidic workup. These intermediates serve as key coupling partners in Suzuki reactions.
Functional Group Transformations
Tosylation:
The introduction of tosyl groups on nitrogen atoms can be achieved by treating the brominated intermediates with p-toluenesulfonyl chloride in the presence of bases such as aqueous sodium hydroxide or lithium diisopropylamide (LDA) in organic solvents (e.g., dichloromethane or THF) at temperatures from 0 °C to room temperature or as low as -78 °C. This step is useful for protecting groups or activating positions for further substitution.Acidification and purification:
After coupling and functional group modifications, acidification with hydrochloric acid and extraction with ethyl acetate are used to isolate the carboxylic acid product. Ion exchange resins (e.g., DOWEX 50WX2-400) may be employed for purification, with washing steps involving methanol, dichloromethane, and ammonia/methanol solutions to release the product.
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Br2 or NBS + triethylamine | Chloroform, DCM, or THF | 0 °C to RT | 10 min – 16 h | 90-96 | Selective 5-position bromination |
| Radical bromination | HBr + H2O2 | Dichloromethane | 25–30 °C | Several hours | 95.6 | High purity product |
| Suzuki coupling | Pd(dppf)Cl2, K2CO3 | Dioxane/water (2.5:1) | 80 °C to reflux | 1–16 h | 68–90 | Coupling of aryl bromide with boronic acid |
| Tosylation | p-Toluenesulfonyl chloride + NaOH or LDA | DCM or THF | -78 °C to RT | 30 min – 12 h | Variable | Protection/activation step |
| Purification | Ion exchange resin (DOWEX 50WX2-400) | Methanol, DCM, NH3/MeOH | RT | 3 h | — | Product isolation and purification |
The Suzuki coupling is a robust and widely used method for forming C-C bonds in this class of compounds, providing good yields and selectivity under mild conditions.
Bromination with NBS is preferred for milder conditions and better control over regioselectivity compared to elemental bromine.
The use of lithium diisopropylamide (LDA) allows for selective deprotonation and subsequent functionalization, which is critical for introducing protecting groups or modifying the heterocyclic core.
Purification using ion exchange resins enhances the purity of the final acid product, which is essential for pharmaceutical applications.
Radical bromination methods using hydrobromic acid and hydrogen peroxide provide an alternative route with high yield and purity, suitable for scale-up.
The preparation of 5-Bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)isonicotinic acid involves a sequence of carefully controlled synthetic steps including selective bromination, palladium-catalyzed Suzuki coupling, and functional group transformations such as tosylation and acidification. The reaction conditions generally favor mild temperatures, use of palladium catalysts with phosphine ligands, and organic solvents like dioxane, dichloromethane, and THF. High yields and purities are achievable with appropriate purification techniques.
This synthesis benefits from established methodologies in heterocyclic chemistry and cross-coupling reactions, supported by detailed literature and patent disclosures. The described methods offer practical routes for the preparation of this compound, which is valuable for further pharmaceutical development and research.
Chemical Reactions Analysis
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Molecular Properties and Pharmacological Potential
Bromine vs. Other Halogens
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638): This analog (97% purity) features dual halogenation (Br and Cl) at adjacent positions, which may enhance lipophilicity and membrane permeability compared to the mono-brominated target compound .
- 5-Bromo-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine : The boronate ester group in this compound (ChemSpider ID: 21331066) enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound, highlighting divergent applications in medicinal chemistry .
Core Heterocycle Variations
- Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine : The target compound’s [2,3-c] fusion places the nitrogen atom in a distinct position compared to [2,3-b] analogs (e.g., A698638), altering electronic distribution and binding interactions .
- Isonicotinic Acid vs. Methanol Substituents: The (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol analog (A271097) replaces the carboxylic acid with a hydroxymethyl group, reducing acidity and possibly bioavailability .
Biological Activity
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), in vitro and in vivo efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.09 g/mol
The structure features a pyrrole ring fused with a pyridine derivative, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the pyrrole and pyridine rings can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial properties.
| Modification | Effect on Activity |
|---|---|
| Bromine at position 5 | Increased potency against bacterial strains |
| Methyl group on pyridine | Enhanced lipophilicity and cellular uptake |
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's antimicrobial activity. Notable findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
In Vivo Studies
Animal models have also been utilized to assess the pharmacological effects of this compound:
- Efficacy in Cancer Models : In mouse models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study reported that the compound effectively inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a treatment for chronic infections .
- Case Study on Anticancer Activity : Another investigation revealed that the compound induced apoptosis in colorectal cancer cells via activation of caspase pathways, demonstrating its promise as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
